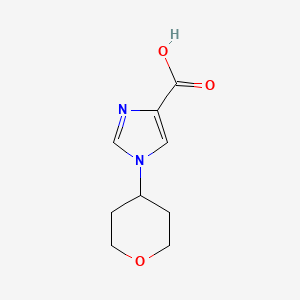

![molecular formula C11H16N2O3S B2583031 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL CAS No. 901979-02-0](/img/structure/B2583031.png)

1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL” is C11H16N2O3S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Biological Activity and Molecular Docking

Compounds incorporating the piperidinyl-sulfonyl structure, similar to 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL, have been synthesized and analyzed for their biological activities. Particularly, 1,3,4-oxadiazole derivatives have demonstrated significant biological activities. A study synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and conducted molecular docking studies to analyze the binding affinity and orientation of these compounds in the active sites of human butyrylcholinesterase (BChE) protein. Amino acid residues such as Gly116, His438, Tyr332, and Ser198 were found to be involved in ligand stabilization within the binding site (Khalid et al., 2016).

Anticancer Properties

Propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole nucleus, similar in structure to 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL, were synthesized and evaluated for their anticancer properties. Some derivatives demonstrated promising anticancer potential, with certain compounds showing strong activity relative to doxorubicin, a standard reference drug. These findings indicate the potential therapeutic usefulness of such compounds in cancer treatment, although further in vivo studies are recommended (Rehman et al., 2018).

Antimicrobial Activity

Piperidine derivatives, particularly those involving sulfonyl groups, have also been studied for their antimicrobial properties. A study synthesized various piperidine derivatives and evaluated their efficacy against bacterial and fungal pathogens of tomato plants. The antimicrobial activity was found to be influenced by the nature of substitutions on the benzhydryl ring and the sulfonamide ring. Some of these synthesized compounds exhibited significant antimicrobial activities compared to standard drugs, demonstrating their potential as antimicrobial agents (Vinaya et al., 2009).

Enzyme Inhibition and Binding Interactions

N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, structurally related to 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL, were synthesized and screened for their enzyme inhibition activities, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Molecular docking studies were conducted to examine the binding interactions of these compounds with human protein receptors. The research demonstrated the potential of these compounds as excellent inhibitors, providing insights into their therapeutic applications (Khalid, Rehman, & Abbasi, 2014).

Sulfonamide Drug Synthesis and Evaluation

Sulfonamides, which have anti-microbial and anti-inflammatory properties, have been synthesized using components structurally similar to 1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL. The synthesized drugs were evaluated for their antibacterial potential, showing larger zones of inhibition against certain bacterial strains compared to others. The cytotoxicity of these products was within the acceptable range, indicating their safety as potential medicinal drugs (Hussain et al., 2022).

Safety and Hazards

Direcciones Futuras

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

Propiedades

IUPAC Name |

1-(4-aminophenyl)sulfonylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4,10,14H,5-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKQKNJCVBUKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

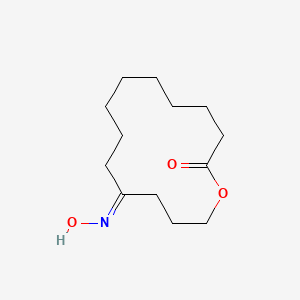

![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)

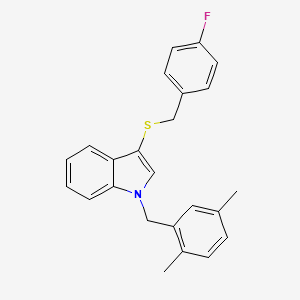

![1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2582952.png)

![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)

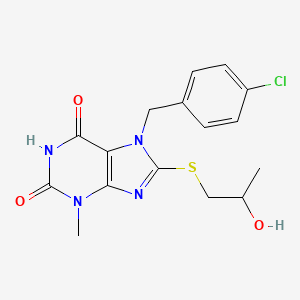

![4-(dimethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2582955.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2582959.png)

![1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2582960.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)

![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)